
4-Bromo-2-methyl-3-nitropyridine
Overview
Description
4-Bromo-2-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-nitropyridine typically involves the bromination of 2-methyl-3-nitropyridine. One common method includes the following steps:
Starting Material: 2-methyl-3-nitropyridine.
Bromination Reaction: The bromination is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reacting diethyl malonate with alkali metal: to generate a salt.
Condensation Reaction: Adding a toluene solution of 2-chloro-4-nitropyridine.
Decarboxylation: Under acidic conditions to obtain 2-methyl-4-nitropyridine.
Hydrogenation Reduction: Using a catalyst such as Pd/C in methanol to obtain 2-methyl-4-aminopyridine.
Bromination: Reacting 2-methyl-4-aminopyridine with bromine and sodium nitrite in water to yield this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution with amines and thiols under varying conditions. Reactivity is influenced by the nitro group's electron-withdrawing effects and steric hindrance from the 2-methyl group.
Key findings:
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Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states .
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Steric effects from the 2-methyl group suppress substitution at adjacent positions, directing nucleophiles to the 4-position .
Nitro-Group Migration
Under specific conditions, the nitro group migrates from position 3 to adjacent positions, a phenomenon observed in related nitropyridines.
Mechanism :
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The nitro group undergoes a -sigmatropic shift via a radical or ion-pair intermediate .
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Migration is favored in polar solvents (e.g., DMSO) at elevated temperatures (90–120°C) .
Reduction Reactions
The nitro group is reduced to an amine using catalytic hydrogenation or metal-based reductants.
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂ (1 atm), Pd/C | EtOH, RT | 3-Amino-4-bromo-2-methylpyridine | 85% | |
Fe/HCl | H₂O, reflux | 3-Amino-4-bromo-2-methylpyridine | 62% |
Notes:
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Reduction preserves the bromine substituent, enabling sequential functionalization.
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Catalytic hydrogenation avoids over-reduction of the pyridine ring .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.
Coupling Partner | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-methyl-3-nitropyridine | 73% | |
Vinylboronic ester | PdCl₂(dppf), CsF | 4-Vinyl-2-methyl-3-nitropyridine | 68% |
Reactivity with S-Nucleophiles
Thiols selectively substitute the bromine atom, forming stable thioether derivatives.
Thiol | Conditions | Product | Isomer Ratio | Source |
---|---|---|---|---|
4-Chlorobenzenethiol | DMF, 80°C | 4-(4-Cl-PhS)-2-methyl-3-nitropyridine | 10:1 (para:meta) | |
Isobutylthiol | DMSO, 60°C | 4-(iBuS)-2-methyl-3-nitropyridine | 5:1 |
Photochemical Reactions
Limited data suggest UV irradiation facilitates radical-mediated processes, though studies are ongoing.
Comparative Reactivity Insights
Scientific Research Applications
4-Bromo-2-methyl-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities .
Comparison with Similar Compounds
- 2-Bromo-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
- 4-Bromo-2-methyl-5-nitropyridine
Comparison: The presence of the bromine atom at the 4-position and the nitro group at the 3-position makes it particularly useful in certain synthetic and biological applications .
Biological Activity
4-Bromo-2-methyl-3-nitropyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural features, including the presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Characteristics
- Molecular Formula : C6H5BrN2O2
- Molecular Weight : Approximately 200.02 g/mol
- Physical State : Light yellow crystalline solid
- Solubility : Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.
- Receptor Binding : It may bind to specific receptors involved in pain and inflammatory responses, suggesting applications in analgesia and anti-inflammatory treatments.
- Anticancer Properties : Preliminary studies indicate that it can inhibit tumor growth, making it a candidate for cancer therapy.
Anticancer Activity
Research highlights the compound's potential as an anticancer agent:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound can significantly reduce cell proliferation in various cancer cell lines.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, thereby promoting programmed cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : It has been shown to decrease levels of pro-inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions.
- Case Study : In vitro studies indicated that treatment with this compound reduced inflammation markers in macrophage cultures.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Promising candidate for drug development |
4-Bromo-N-methylpyridin-2-amines | Moderate | Low | Used in pharmaceuticals |
5-Nitro-pyridin-2(1H)-one | Low | High | Studied for different biological activities |
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Antiproliferative Effects : A study found that this compound exhibited IC50 values (concentration required to inhibit cell growth by 50%) ranging from 10 to 30 µM against various cancer cell lines.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it showed enhanced efficacy in inhibiting cancer cell proliferation.
- Safety Profile : Toxicological assessments revealed that while the compound demonstrates significant bioactivity, it also exhibits some cytotoxic effects at high concentrations, necessitating further investigation into its therapeutic window.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-bromo-2-methyl-3-nitropyridine via cross-coupling reactions?
Cross-coupling reactions (e.g., Suzuki-Miyaura) require careful optimization of catalysts, bases, and solvents. For brominated pyridine derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water mixtures at 80–100°C are common. Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure anhydrous conditions for hygroscopic intermediates .
Q. How can FTIR and Raman spectroscopy validate the structure of this compound?
Assign vibrational modes by comparing experimental FTIR/FT-Raman spectra (400–4000 cm⁻¹) with DFT-calculated frequencies. Use B3LYP/6-311++G** or B3PW91/cc-pVTZ methods to model the molecule’s geometry and vibrational properties. Key peaks: NO₂ asymmetric stretch (~1520 cm⁻¹), C-Br stretch (~650 cm⁻¹), and C-H bending modes of the methyl group (~1380 cm⁻¹) .
Q. Which computational methods are reliable for predicting electronic properties of brominated nitropyridines?
Hybrid density functional theory (e.g., B3LYP) with dispersion corrections and triple-zeta basis sets (e.g., 6-311++G**) accurately predict HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Validate against experimental UV-Vis spectra (λmax ~300–350 nm for nitroaromatics) and ionization potentials. Include solvent effects via PCM or SMD models .
Advanced Research Questions
Q. How does the steric and electronic interplay of substituents influence substitution reactions in this compound?
The electron-withdrawing nitro group directs electrophilic substitution to the para position relative to itself, while the methyl group sterically hinders adjacent positions. Use Fukui indices (DFT-calculated) to map nucleophilic/electrophilic sites. For SNAr reactions, prioritize meta to the nitro group due to resonance stabilization of the Meisenheimer intermediate .
Q. What experimental strategies mitigate thermal decomposition during high-temperature reactions involving this compound?
Monitor thermal stability via TGA/DSC (decomposition onset ~200°C). For reactions requiring elevated temperatures (e.g., >150°C), use inert atmospheres (N₂/Ar) and high-boiling solvents (DMSO, DMF). Short reaction times and rapid cooling post-reaction minimize degradation. Characterize decomposition byproducts via GC-MS .
Q. How can regioselectivity challenges in functionalizing this compound be resolved?
Combine computational predictions (e.g., NBO analysis for charge distribution) with directed metalation strategies. For example, use LDA to deprotonate the methyl-adjacent position, followed by electrophilic quenching. Alternatively, employ transition-metal catalysts (e.g., CuI) for Ullmann-type couplings at sterically accessible sites .
Q. What precautions are necessary for handling hygroscopic intermediates in the synthesis of this compound derivatives?
Store intermediates under argon at 0–4°C in sealed vials with molecular sieves. Use anhydrous solvents (e.g., THF over Na/benzophenone) and Schlenk-line techniques for moisture-sensitive steps. Characterize hygroscopicity via dynamic vapor sorption (DVS) assays .
Q. How should researchers address contradictions between experimental spectral data and computational predictions?
Reconcile discrepancies by:
- Validating computational models with higher-level theory (e.g., CCSD(T)) or larger basis sets.
- Re-examining experimental conditions (e.g., solvent effects on NMR chemical shifts).
- Cross-verifying with alternative techniques (X-ray crystallography for conformation, or MAS NMR for solid-state effects). Document all parameters (e.g., DFT functional, NMR referencing standards) to ensure reproducibility .
Properties
IUPAC Name |
4-bromo-2-methyl-3-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWBVEFKUQEPPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702245 | |
Record name | 4-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-49-7 | |
Record name | 4-Bromo-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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